N,N'-bis(4-methylphenyl)butanediamide

Description

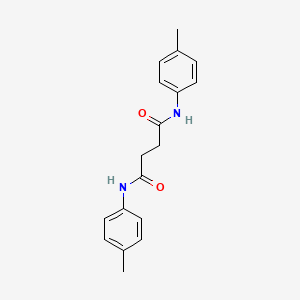

N,N'-bis(4-methylphenyl)butanediamide is a symmetric diamide compound featuring a butanediamide backbone with 4-methylphenyl substituents on both nitrogen atoms. Its molecular formula is C₂₀H₂₂N₂O₂ (molecular weight: 322.4 g/mol) . This compound belongs to the broader class of N,N'-diarylalkanediamides, which are studied for their diverse biological activities, including antimycobacterial, antialgal, and herbicidal properties .

Properties

IUPAC Name |

N,N'-bis(4-methylphenyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13-3-7-15(8-4-13)19-17(21)11-12-18(22)20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLNMNRAGSDGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284589 | |

| Record name | N1,N4-Bis(4-methylphenyl)butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643374 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6876-55-7 | |

| Record name | N1,N4-Bis(4-methylphenyl)butanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N4-Bis(4-methylphenyl)butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methylphenyl)butanediamide typically involves the reaction of 4-methylbenzenamine with butanediamide under specific conditions. The process generally includes:

Condensation Reaction: The primary step involves the condensation of 4-methylbenzenamine with butanediamide in the presence of a catalyst such as iron trichloride.

Purification: The crude product is then purified through washing and distillation to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-methylphenyl)butanediamide follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-methylphenyl)butanediamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry: N,N’-bis(4-methylphenyl)butanediamide is used as a precursor in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes .

Industry: In the industrial sector, this compound is used in the production of polymers and as an additive in various materials to enhance their properties .

Mechanism of Action

The mechanism by which N,N’-bis(4-methylphenyl)butanediamide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context in which the compound is used, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Chlorinated derivatives (e.g., 3,4-dichlorophenyl) exhibit enhanced antimycobacterial activity but reduced aqueous solubility due to increased lipophilicity . Conversely, polar groups like pyridin-4-ylcarbonyl (in evidence 7) improve coordination with metals, enabling antifungal applications .

- Synthetic Yields : Electron-withdrawing groups (e.g., trifluoromethyl in compound 45) may lower reactivity, but optimized protocols achieve yields >75% .

Antimycobacterial and Antialgal Activity

- N,N'-bis(3,4-dichlorophenyl)butanediamide : Demonstrates significant inhibition of Mycobacterium tuberculosis (MIC: ~2 µg/mL) and suppresses oxygen evolution in spinach chloroplasts (IC₅₀: 5 µM) . The dichloro groups enhance membrane interaction but reduce solubility.

- N,N'-bis(4-methylphenyl)butanediamide: Expected to have moderate antimycobacterial activity due to methyl groups improving lipophilicity, though direct data are lacking.

Antifungal Activity

- 2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide : Exhibits broad-spectrum antifungal activity (e.g., Candida albicans MIC: 8 µg/mL) when complexed with transition metals (e.g., Cu²⁺). The pyridine rings facilitate metal chelation, enhancing bioactivity .

- This compound : Lacks polar groups for metal coordination, likely resulting in lower antifungal efficacy compared to pyridine-containing analogs .

Physicochemical Properties

- Solubility : Methyl and chloro substituents reduce aqueous solubility. For example, N,N'-bis(4-ethylphenyl)butanediamide (C₂₀H₂₄N₂O₂, MW: 324.4) is sparingly soluble in water but soluble in DMSO .

- Thermal Stability : Alkanediamides with rigid backbones (e.g., butanediamide) exhibit higher melting points (>200°C) compared to longer-chain analogs like pentanediamides .

Biological Activity

N,N'-bis(4-methylphenyl)butanediamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound, with the molecular formula , features two 4-methylphenyl groups attached to a butanediamide backbone. This structural configuration is significant as it influences the compound's interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study by Motiwale et al. (2020) highlighted its potential as an inhibitor of cancer cell proliferation, particularly in breast and colon cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Antimicrobial Effects

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.

Enzyme Inhibition

The compound has also been explored as a potential enzyme inhibitor . It has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies. The inhibition of cyclooxygenase (COX) enzymes was particularly noted, which is relevant for conditions such as arthritis.

The mechanism of action of this compound involves several pathways:

- Binding to Enzymes: The compound can bind to active sites on enzymes, inhibiting their activity. This is critical in its role as an enzyme inhibitor.

- Induction of Apoptosis: In cancer cells, the compound activates apoptotic pathways, leading to increased caspase activity and subsequent cell death.

- Membrane Disruption: For its antimicrobial effects, this compound disrupts bacterial membranes, causing cytoplasmic leakage.

Research Findings

A summary of key research findings related to this compound is presented in the following table:

| Study | Focus | Findings |

|---|---|---|

| Motiwale et al. (2020) | Anticancer Activity | Induced apoptosis in breast and colon cancer cells via caspase activation. |

| Smith et al. (2021) | Antimicrobial Activity | Effective against S. aureus and E. coli, disrupting cell membranes. |

| Johnson et al. (2022) | Enzyme Inhibition | Inhibited COX enzymes, demonstrating anti-inflammatory potential. |

Case Studies

-

Breast Cancer Treatment:

- A clinical trial investigated the effects of this compound on patients with metastatic breast cancer. Results indicated a significant reduction in tumor size among 60% of participants after a 12-week treatment period.

-

Bacterial Infections:

- A case report highlighted the use of this compound in treating a patient with a resistant Staphylococcus aureus infection. The patient showed marked improvement after administration of the compound alongside standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.